5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine
Overview
Description
The compound “5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine” is an organic molecule that contains a thiadiazole ring, which is a type of heterocycle. The 3,4-dimethoxybenzyl group is a benzyl group substituted with two methoxy groups at the 3rd and 4th positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the 3,4-dimethoxybenzyl group and a suitable 1,3,4-thiadiazol-2-amine derivative .Molecular Structure Analysis
The molecular structure of this compound would include a thiadiazole ring attached to a benzyl group substituted with two methoxy groups .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the thiadiazole ring and the electron-donating methoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the methoxy groups could increase its solubility in organic solvents .Scientific Research Applications
Chemistry: Solubilizing Protective Group
In chemistry, the 3,4-dimethoxybenzyl group, a component of the compound , is utilized as a solubilizing protective group. It’s particularly valuable for the in situ deprotection and deposition of extended aromatic thiolate monolayers. This group enhances the solubility and stability of precursors but is cleaved off during monolayer formation .
Biology: Biological Potential of Indole Derivatives
While not directly linked to the exact compound, indole derivatives, which share a similar structural motif, have shown a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, and antimicrobial properties, which are of significant interest in biological research for developing new therapeutic agents .
Medicine: Drug Synthesis Intermediate
The 3,4-dimethoxybenzyl group serves as an intermediate in drug synthesis. It’s used in the synthesis of various pharmacologically active compounds, including those with potential anticancer properties. The stability of this group under certain reaction conditions makes it a valuable asset in medicinal chemistry .
Mechanism of Action
Pharmacokinetics
. This suggests that the compound may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) . This suggests that temperature and pH could influence the compound’s action.
Safety and Hazards
properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-15-8-4-3-7(5-9(8)16-2)6-10-13-14-11(12)17-10/h3-5H,6H2,1-2H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKKEBSOCPEXSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C(S2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353419 | |
Record name | 5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
313957-85-6 | |
Record name | 5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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